
1,2-Naphthalenedicarboxaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,2-Naphthalenedicarboxaldehyde is an organic compound with the molecular formula C12H8O2. It is a derivative of naphthalene, consisting of two formyl groups attached to the 1 and 2 positions of the naphthalene ring. This compound is known for its use in various chemical reactions and applications, particularly in the field of fluorescence.
準備方法
1,2-Naphthalenedicarboxaldehyde can be synthesized through several methods. One common synthetic route involves the oxidation of 1,2-dimethylnaphthalene using strong oxidizing agents such as potassium permanganate or chromium trioxide. The reaction typically requires acidic conditions and elevated temperatures to proceed efficiently. Industrial production methods may involve similar oxidation processes but on a larger scale, with optimized reaction conditions to maximize yield and purity.
化学反応の分析
1,2-Naphthalenedicarboxaldehyde undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to form naphthalene-1,2-dicarboxylic acid.
Reduction: Reduction of the aldehyde groups can yield the corresponding alcohols.
Condensation: It can react with amines to form Schiff bases, which are often fluorescent.
Cyclization: Under certain conditions, it can undergo cyclization reactions to form more complex polycyclic compounds.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various amines for condensation reactions. The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
1,2-Naphthalenedicarboxaldehyde has several scientific research applications:
Fluorescence Labeling: It is used as a fluorescent derivatization agent for labeling primary amines, amino acids, and peptides. This property makes it valuable in biochemical assays and imaging techniques.
Analytical Chemistry: It is employed in high-performance liquid chromatography (HPLC) for the quantification of various compounds, including histamine in biological samples.
Biological Research: It is used to study the localization and quantification of glutathione in cells, aiding in the understanding of cellular redox states and oxidative stress.
Material Science: It is utilized in the synthesis of covalent organic frameworks and other advanced materials with specific properties.
作用機序
The mechanism of action of 1,2-Naphthalenedicarboxaldehyde primarily involves its ability to form fluorescent derivatives with primary amines. The reaction between the aldehyde groups and amines results in the formation of Schiff bases, which exhibit strong fluorescence. This property is exploited in various analytical and imaging applications to detect and quantify amine-containing compounds.
類似化合物との比較
1,2-Naphthalenedicarboxaldehyde can be compared with other similar compounds such as:
2,3-Naphthalenedicarboxaldehyde: Another naphthalene derivative with similar fluorescent properties but different positional isomerism.
Phthaldialdehyde: A simpler aromatic dialdehyde used for similar fluorescence labeling applications.
Anthracene-2,3-dicarboxaldehyde: A polycyclic aromatic compound with similar chemical reactivity but different structural properties.
The uniqueness of this compound lies in its specific positional isomerism, which can influence its reactivity and the properties of the derivatives formed.
特性
分子式 |
C12H8O2 |
|---|---|
分子量 |
184.19 g/mol |
IUPAC名 |
naphthalene-1,2-dicarbaldehyde |
InChI |
InChI=1S/C12H8O2/c13-7-10-6-5-9-3-1-2-4-11(9)12(10)8-14/h1-8H |
InChIキー |
WMPJPAMWRAOQSU-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C=CC(=C2C=O)C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[(2~{R})-2-[5-(2-hexylphenyl)pentanoylamino]-3-oxidanyl-propyl] dihydrogen phosphate](/img/structure/B12398866.png)
![2-(4-Methoxyphenyl)-5-methylisothiazolo[5,4-b]pyridin-3(2H)-one](/img/structure/B12398867.png)
![2-amino-9-[(2R,4R,5R)-5-ethyl-3,4-dihydroxyoxolan-2-yl]-1H-purin-6-one](/img/structure/B12398872.png)
![trilithium;[[[(2R,3S,5R)-5-[5-[3-[6-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]hexanoylamino]prop-1-ynyl]-6-amino-2-oxo-1,6-dihydropyrimidin-3-yl]-3-hydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] hydrogen phosphate](/img/structure/B12398874.png)
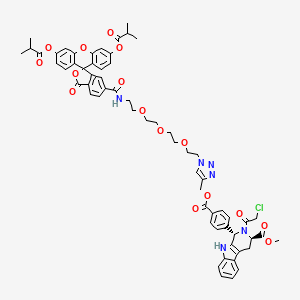
![[(1R,2R,3aR,4S,5S,6Z,9S,10S,11S,13R,13aS)-2,4,9,10,11,13-hexaacetyloxy-3a-hydroxy-2,5,8,8-tetramethyl-12-methylidene-3,4,5,9,10,11,13,13a-octahydro-1H-cyclopenta[12]annulen-1-yl] benzoate](/img/structure/B12398877.png)

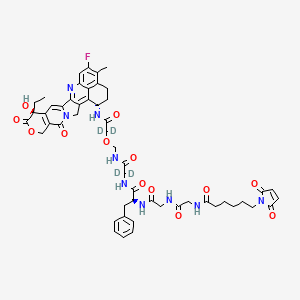
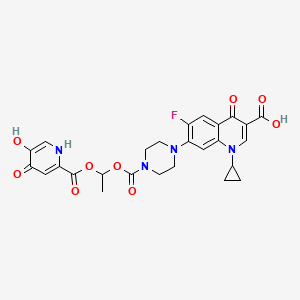
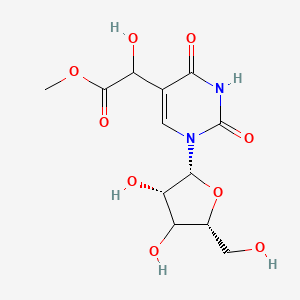
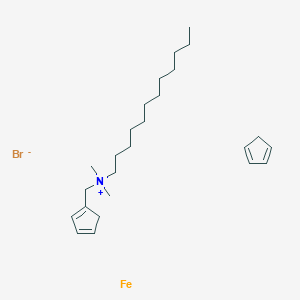

![(2S,4R)-N-[[2-[12-[4-[(2-aminophenyl)carbamoyl]anilino]-12-oxododecoxy]-4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]-1-[(2S)-2-[(1-fluorocyclopropanecarbonyl)amino]-3,3-dimethylbutanoyl]-4-hydroxypyrrolidine-2-carboxamide](/img/structure/B12398930.png)

